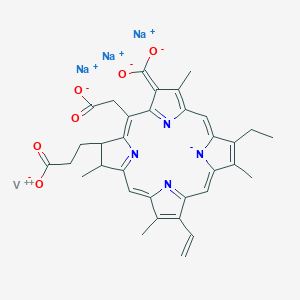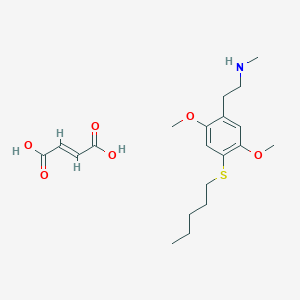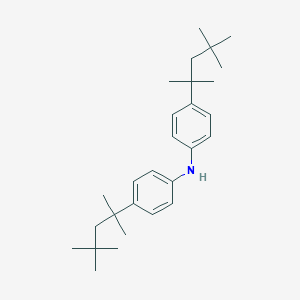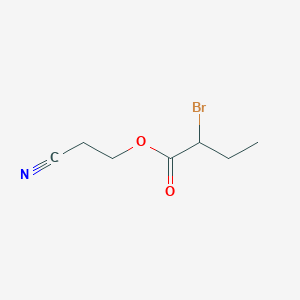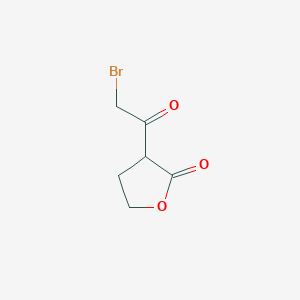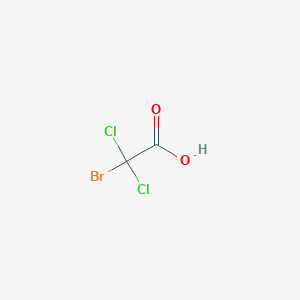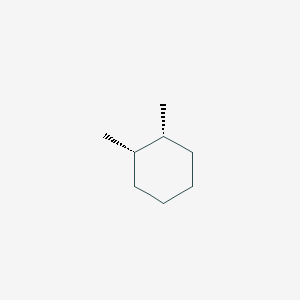
cis-1,2-Dimethylcyclohexane
Übersicht
Beschreibung
Cis-1,2-Dimethylcyclohexane is a cycloalkane . It has been known to form plastic crystals which can be supercooled to show a glass transition at a temperature Tg .
Synthesis Analysis
Cis-1,2-Dimethylcyclohexane has been oxidized by O2 in the presence of iron (II)-bispidine complexes . In cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group equatorial and one methyl group axial .Molecular Structure Analysis
Cis-1,2-Dimethylcyclohexane has two chirality centers. The cis-diastereomer has a plane of symmetry bisecting the ring bond between the two methyl groups and therefore a meso compound. It is not chiral and does not rotate plane-polarized light .Chemical Reactions Analysis
Cis-1,2-Dimethylcyclohexane has been oxidized by O2 in the presence of iron (II)-bispidine complexes . The axial methyl group creates 7.6 kJ/mol of steric strain due to 1,3-diaxial interactions .Physical And Chemical Properties Analysis
Cis-1,2-Dimethylcyclohexane has a molecular weight of 112.21 . It has a boiling point of 129-130 °C (lit.) and a density of 0.796 g/mL at 25 °C (lit.) . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
In the field of organic chemistry, cis-1,2-Dimethylcyclohexane is often used in the study of conformational analysis . It helps in understanding the stability of different conformations of disubstituted cyclohexanes. For instance, it’s been found that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .
Steric Hindrance Studies
Cis-1,2-Dimethylcyclohexane is also used in the study of steric hindrance in organic compounds . The relative stability of its conformers helps in understanding how steric hindrance affects the stability of organic compounds .
Oxidation Reactions
This compound has been used in oxidation reactions, specifically in the presence of iron (II)-bispidine complexes . This allows researchers to study the mechanisms and outcomes of such oxidation reactions .
Plastic Crystal Formation
Cis-1,2-Dimethylcyclohexane is known to form plastic crystals . These crystals can be supercooled to show a glass transition at a certain temperature (Tg) . This property is useful in the study of phase transitions and the properties of supercooled liquids .
Thermochemistry Research
The compound is used in thermochemistry research . Its gas phase thermochemistry data is valuable for understanding the energy changes associated with chemical reactions .
Ion Energetics Studies
Cis-1,2-Dimethylcyclohexane is used in the study of ion energetics . Its ionization energy data helps in understanding the energy required to remove an electron from a gaseous atom or ion .
Wirkmechanismus
Target of Action
Cis-1,2-Dimethylcyclohexane is an organic compound that primarily interacts with other organic substrates in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction conditions and the presence of catalysts .
Mode of Action
The compound’s mode of action is largely determined by its structure and the nature of its interactions with other molecules. In cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group equatorial and one methyl group axial . This configuration can influence its reactivity and the types of reactions it can undergo.
Biochemical Pathways
Cis-1,2-Dimethylcyclohexane can participate in oxidation reactions in the presence of certain catalysts, such as iron (II)-bispidine complexes .
Result of Action
The primary result of cis-1,2-Dimethylcyclohexane’s action in a biochemical context is the oxidation of organic substrates . This can lead to various downstream effects, depending on the nature of the substrates and the specific conditions of the reaction.
Action Environment
The action, efficacy, and stability of cis-1,2-Dimethylcyclohexane can be influenced by various environmental factors. For instance, the temperature can affect the equilibrium between different conformations of the molecule . Additionally, the presence of certain catalysts can enable or enhance its participation in specific reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1S,2R)-1,2-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-5-3-4-6-8(7)2/h7-8H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJLSYJROEPSQ-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858743 | |
| Record name | (Z)-1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Dimethylcyclohexane | |
CAS RN |
2207-01-4 | |
| Record name | cis-1,2-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclohexane, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,2-Dimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2-dimethyl-, (1R,2S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-1,2-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,2-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLCYCLOHEXANE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1O9N97RTZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cis-1,2-Dimethylcyclohexane?
A1: cis-1,2-Dimethylcyclohexane has a molecular formula of C8H16 and a molecular weight of 112.21 g/mol.
Q2: Is there any spectroscopic data available for cis-1,2-Dimethylcyclohexane?
A2: While the provided abstracts don't detail specific spectroscopic data, researchers often employ techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to characterize cis-1,2-Dimethylcyclohexane. [, , ] These techniques help in confirming its structure and studying its behavior in various chemical environments.
Q3: How does the cis-isomer compare to the trans-isomer in terms of density?
A3: Research indicates that cis-1,2-Dimethylcyclohexane exhibits higher density compared to its trans-isomer. This difference in density is attributed to the influence of cis and trans conformation on the packing efficiency of the molecules. []
Q4: Has cis-1,2-Dimethylcyclohexane been studied in the context of catalytic oxidation?
A4: Yes, cis-1,2-Dimethylcyclohexane serves as a model substrate to investigate stereoselective oxidation reactions, particularly in the presence of catalysts like iron and cobalt complexes. [, , , , ] Researchers use this compound to assess the catalyst's ability to selectively oxidize C-H bonds while retaining the original stereochemistry.
Q5: What is the significance of stereoretention in catalytic oxidation studies involving cis-1,2-Dimethylcyclohexane?
A5: A high degree of stereoretention during the oxidation of cis-1,2-Dimethylcyclohexane, meaning the product mostly retains the cis configuration, suggests that the reaction proceeds through a mechanism where the catalyst directly interacts with the C-H bond, often implicating a metal-based oxidant rather than a less selective pathway involving free radicals. [, , , , ]
Q6: How does the structure of cis-1,2-Dimethylcyclohexane impact its reactivity in catalytic oxidations?
A7: The cis configuration of the methyl groups on the cyclohexane ring influences the accessibility of the tertiary C-H bonds to catalytic oxidation. [, , , , ] Researchers can gain insights into the catalyst's steric preferences and mechanism by studying how effectively it hydroxylates this specific isomer compared to other hydrocarbons.
Q7: Are there specific challenges associated with the formulation of cis-1,2-Dimethylcyclohexane?
A8: While the provided abstracts do not discuss formulation challenges specific to cis-1,2-Dimethylcyclohexane, its low solubility in water might necessitate the use of specific solvents or formulation techniques. [] Researchers often optimize solvent systems to enhance solubility and facilitate reactions or analytical procedures.
Q8: What is the significance of studying the solubility of cis-1,2-Dimethylcyclohexane in water?
A9: Understanding the solubility of hydrocarbons like cis-1,2-Dimethylcyclohexane in water is crucial for environmental science and industrial applications. [] Researchers study these properties to model the behavior of such compounds in water bodies and design separation processes in chemical industries.
Q9: Has the formation of clathrate hydrates with cis-1,2-Dimethylcyclohexane been studied?
A10: Yes, research has explored the ability of cis-1,2-Dimethylcyclohexane to form structure H clathrate hydrates, particularly in the presence of methane as a help gas. [, ] This has implications for understanding the stability and formation conditions of different hydrate structures for potential applications in gas separation and storage.
Q10: What analytical techniques are used to study the interactions of cis-1,2-Dimethylcyclohexane?
A11: Researchers utilize various analytical methods to study cis-1,2-Dimethylcyclohexane, including gas chromatography, mass spectrometry, and electrochemical techniques. [, , , ] These methods help to identify and quantify reaction products, determine kinetic parameters, and understand reaction mechanisms.
Q11: Does the research on cis-1,2-Dimethylcyclohexane extend beyond traditional chemical disciplines?
A13: While much of the research focuses on its chemical properties and reactivity, the study of cis-1,2-Dimethylcyclohexane's interactions in biological systems like clathrate hydrate formation highlights its relevance to fields like materials science and energy research. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethanone](/img/structure/B165852.png)




